molecular formula C9H6Cl2N2O B8327625 5-(2,6-Dichloro-3-pyridyl)-2-methyloxazole

5-(2,6-Dichloro-3-pyridyl)-2-methyloxazole

Cat. No.: B8327625
M. Wt: 229.06 g/mol
InChI Key: ULSZYHWCALGHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,6-Dichloro-3-pyridyl)-2-methyloxazole is a heterocyclic compound that features both pyridine and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dichloro-3-pyridyl)-2-methyloxazole typically involves the formation of the oxazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-dichloropyridine with a suitable oxazole precursor in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dichloro-3-pyridyl)-2-methyloxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(2,6-Dichloro-3-pyridyl)-2-methyloxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,6-Dichloro-3-pyridyl)-2-methyloxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,6-Dichloro-3-pyridyl)-2-methyloxazole is unique due to the presence of both chlorine atoms and the oxazole ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H6Cl2N2O

Molecular Weight

229.06 g/mol

IUPAC Name

5-(2,6-dichloropyridin-3-yl)-2-methyl-1,3-oxazole

InChI

InChI=1S/C9H6Cl2N2O/c1-5-12-4-7(14-5)6-2-3-8(10)13-9(6)11/h2-4H,1H3

InChI Key

ULSZYHWCALGHAU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=C(N=C(C=C2)Cl)Cl

Origin of Product

United States

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